methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate

Description

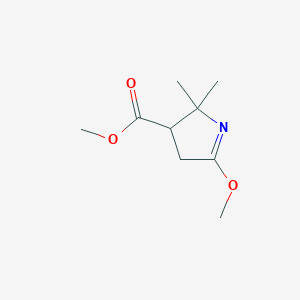

Methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate is a partially saturated pyrrole derivative characterized by a dihydro-2H-pyrrole core with a methoxy group at position 5, two methyl groups at position 2, and a methyl ester at position 3. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 240.35 .

Properties

IUPAC Name |

methyl 5-methoxy-2,2-dimethyl-3,4-dihydropyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2)6(8(11)13-4)5-7(10-9)12-3/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYMXHVDEKCZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=N1)OC)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 5264-35-7 |

| Molecular Formula | CHN\O |

| Molecular Weight | 155.17 g/mol |

| Boiling Point | Not available |

| Log P (octanol/water) | Not specified |

Antifungal Activity

Research has indicated that derivatives of pyrrole compounds exhibit antifungal properties. A related compound, 2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, demonstrated significant antifungal efficacy against Aspergillus fumigatus. In a study involving BALB/c mice, treatment with this compound increased survival rates by 60% at a dose of 200 mg/kg body weight, indicating a promising therapeutic potential against fungal infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of pyrrole derivatives. The aforementioned antifungal compound was found to be non-toxic to RAW264.7 cells at concentrations up to 312.5 µg/ml, suggesting a favorable safety margin when compared to conventional antifungal agents like amphotericin B, which was lethal at much lower concentrations .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Fungal Cell Wall Synthesis : Pyrrole compounds may disrupt the synthesis of essential components in fungal cell walls.

- Disruption of Membrane Integrity : Similar compounds have shown the ability to compromise the integrity of fungal membranes, leading to cell lysis.

- Immune Modulation : Some studies suggest that these compounds might enhance host immune responses against infections.

Study on Antifungal Efficacy

A notable study published in 2005 examined the effects of a pyrrole derivative on Aspergillus fumigatus-infected mice. The results highlighted:

- A significant increase in survival rates correlated with higher doses.

- A decrease in colony-forming units (CFU) in organ tissues post-treatment.

This evidence supports the potential application of methyl pyrrole derivatives as antifungal agents in clinical settings .

Comparative Analysis with Other Compounds

A comparative analysis between this compound and other known antifungals demonstrated its superior efficacy and lower toxicity profile when tested in vitro and in vivo against various fungal strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and analytical data of methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate with analogous pyrrole and dihydro-pyrrole derivatives:

Key Observations:

- Steric hindrance: The 2,2-dimethyl substituents in the target compound may reduce reactivity at the pyrrole ring compared to less hindered derivatives (e.g., 7c with a single 2-CH₃ group) . Aromatic vs. Saturated Cores: Fully aromatic pyrroles (e.g., 7c) exhibit greater planarity and conjugation, whereas dihydro-pyrroles (e.g., target compound, 5g) offer reduced aromaticity and altered tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.